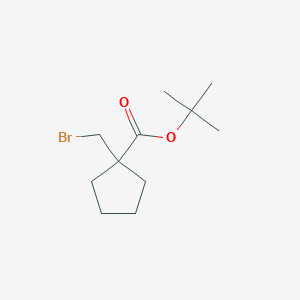

tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate

Description

tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate is a brominated cyclopentane derivative featuring a tert-butyl ester group at the 1-position of the cyclopentane ring and a bromomethyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in alkylation reactions, due to the reactivity of the bromomethyl group. The tert-butyl ester moiety enhances steric bulk, influencing both solubility and reaction kinetics.

Properties

IUPAC Name |

tert-butyl 1-(bromomethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrO2/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTMREYHRWRCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps and Conditions:

-

Substrate Preparation : Start with tert-butyl cyclopentane-1-carboxylate, synthesized via protection of cyclopentane-1-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) or similar carbonylating agents.

-

Alkylation Reaction : React the protected carboxylate with a bromomethyl bromide (e.g., CH₂Br₂) or methyl 2-(bromomethyl)acrylate in polar aprotic solvents like DMF or acetone. A base (e.g., K₂CO₃ or NaH) deprotonates the cyclopentane ring, facilitating nucleophilic attack on the electrophilic bromomethyl carbon.

-

Workup and Purification : Quench the reaction with water, extract with ethyl acetate (EA), and purify via flash chromatography (e.g., silica gel with PE/EtOAc gradients).

Example Protocol:

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the base activates the cyclopentane ring for nucleophilic substitution. Steric hindrance from the tert-butyl group may influence regioselectivity, favoring alkylation at the less substituted carbon.

Radical Bromination of tert-Butyl Cyclopentane-1-carboxylate

An alternative method involves radical bromination of a methyl group on the cyclopentane ring. This approach is less common but may offer complementary selectivity.

Key Steps:

-

Methyl Group Functionalization : Introduce a methyl group on the cyclopentane ring adjacent to the carboxylate ester.

-

Radical Bromination : Use N-bromosuccinimide (NBS) or dibromine (Br₂) under radical-initiating conditions (e.g., UV light, AIBN) to replace a hydrogen atom on the methyl group with bromine.

Challenges:

-

Low Selectivity : Methyl groups are poor substrates for radical bromination, often requiring harsh conditions.

-

Yield Limitations : Reported yields for analogous reactions are typically <50%.

Synthesis via Cyclopentane Ring Expansion

A less explored route involves constructing the cyclopentane ring with pre-installed bromomethyl and tert-butyl ester groups.

Strategy:

-

Ring-Opening Metathesis : Use olefin metathesis to form a cyclopentane precursor.

-

Functionalization : Introduce the bromomethyl group via electrophilic addition or cross-coupling reactions.

Limitations : This method is computationally intensive and lacks direct experimental validation in the literature.

The choice of solvent, base, and bromomethylating agent critically impacts reaction efficiency. Below is a summary of optimized conditions from analogous syntheses:

| Factor | Recommendation |

|---|---|

| Storage | Anhydrous, inert atmosphere (N₂/Ar) |

| Handling | Use dry glassware; avoid prolonged exposure to air |

| Shelf Life | ≤6 months at –20°C |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of substituted cyclopentane derivatives.

Reduction: Formation of tert-Butyl 1-methylcyclopentane-1-carboxylate.

Oxidation: Formation of cyclopentane-1-carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₉BrO₂

- Molecular Weight : 263.18 g/mol

- CAS Number : 2167003-55-4

The structure features a bromomethyl group attached to a cyclopentane ring, which enhances its reactivity and makes it suitable for various chemical transformations.

Organic Synthesis

tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate serves as an essential intermediate in the synthesis of complex organic molecules. Its bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Applications in Synthesis

- Pharmaceuticals : It is utilized in the synthesis of drug candidates targeting specific biological pathways. For example, it can be transformed into derivatives that exhibit activity against various enzymes or receptors.

- Agrochemicals : The compound is also employed in the development of agrochemicals, where its unique structure allows for modifications that enhance efficacy and selectivity against pests.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is explored for its potential to develop new therapeutic agents. The presence of the bromomethyl group allows for the introduction of diverse functional groups through further chemical reactions.

Case Studies

- Drug Development : Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in disease pathways. For instance, studies have indicated its potential as a scaffold for developing inhibitors targeting protein kinases.

| Study Reference | Compound Derivative | Target Enzyme | Outcome |

|---|---|---|---|

| Modified Ester | Protein Kinase | Inhibition observed | |

| Fluorinated Variant | Receptor X | Enhanced binding affinity |

Industrial Applications

In industrial settings, this compound is used as a precursor for synthesizing specialty chemicals and polymers. Its reactivity allows it to participate in various polymerization processes, contributing to the production of materials with specific properties.

Industrial Uses

- Polymer Synthesis : It can be incorporated into polymer chains to modify physical properties such as flexibility and thermal stability.

- Specialty Chemicals : The compound serves as an intermediate in producing surfactants and other functionalized materials used in coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-butyl 1-(bromomethyl)cyclopentane-1-carboxylate with analogous bromomethyl-containing compounds from the Enamine Building Blocks Catalogue . Key differences in molecular structure, substituent effects, and inferred reactivity are highlighted.

Table 1: Structural and Physical Properties of Selected Bromomethyl Derivatives

Key Comparisons:

Functional Group Influence :

- The tert-butyl ester in the target compound contrasts with the carbamate group in Entry 1 . Esters are generally more reactive toward nucleophilic acyl substitution than carbamates, which are stabilized by resonance between the nitrogen and carbonyl group. This difference may render the target compound more suitable for hydrolysis or transesterification reactions.

Substituent Positioning and Steric Effects: The target compound’s bromomethyl group is at the 1-position of the cyclopentane ring, whereas Entry 1 places it at the 3-position.

Aromatic vs. Aliphatic Systems :

- Entry 4 (1-(bromomethyl)-2,3,4-trifluorobenzene) features an electron-deficient aromatic ring due to fluorine substituents, which could enhance the leaving-group ability of bromomethyl compared to the aliphatic cyclopentane system in the target compound.

Molecular Weight and Solubility :

- The target compound (MW 271.18) is heavier than Entry 4 (MW 225.01) but lighter than Entry 1 (MW 268.10, though its formula suggests an iodine discrepancy). The tert-butyl group likely reduces solubility in polar solvents compared to the fluorinated aromatic derivative.

Research Findings and Reactivity Insights

- Alkylation Potential: Bromomethyl groups in all listed compounds act as alkylating agents. However, the target compound’s aliphatic cyclopentane backbone may favor reactions in non-polar media, whereas aromatic analogs (e.g., Entry 4 ) could react faster in polar environments due to inductive effects.

- Stability : The tert-butyl ester in the target compound may confer greater hydrolytic stability compared to methyl or ethyl esters but less than the carbamate in Entry 1 .

- Synthetic Applications : The cyclopentane scaffold in the target compound is advantageous for constructing strained or conformationally restricted molecules, whereas Entry 5 (2-(bromomethyl)-3,3-dimethylbut-1-ene) might be preferred for introducing allylic bromides.

Biological Activity

tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate is a brominated ester derivative of cyclopentanecarboxylate, characterized by its unique structural features that influence its chemical reactivity and potential biological activities. The compound's molecular formula is , and it contains a bromomethyl group attached to a cyclopentane ring, which may play a significant role in its interactions within biological systems.

Chemical Structure

The structural uniqueness of this compound arises from the specific stereochemistry at the 1 and 3 positions of the cyclopentane ring. This configuration is crucial for its reactivity and potential biological applications.

Medicinal Chemistry Applications

Research indicates that this compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It has been utilized in the preparation of various drug candidates aimed at specific enzymes or receptors, showcasing its relevance in medicinal chemistry.

Enzyme Interaction Studies

The compound has been investigated for its reactivity with various nucleophiles, revealing insights into how modifications of the bromomethyl group can affect binding affinities and reactivity profiles in biological systems. Such studies are essential for understanding its potential therapeutic applications and optimizing its chemical properties for specific interactions.

Case Studies

Recent investigations into cyclopentane derivatives have highlighted their potential as enzyme inhibitors and their roles in modulating biological pathways. Although direct studies on this compound are sparse, its structural analogs have demonstrated significant activity against target receptors, indicating that further exploration could uncover valuable biological insights .

Comparative Analysis

A comparative analysis with similar compounds can provide context for the biological activity of this compound. Below is a table summarizing some relevant compounds and their reported activities:

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tert-Butyl 1-(bromomethyl)cyclopentane-1-carboxylate?

Answer:

The synthesis typically involves bromomethylation of a cyclopentane precursor. A common route includes:

Cyclopentane carboxylate formation : tert-Butyl cyclopentane-1-carboxylate is synthesized via esterification of cyclopentanecarboxylic acid with tert-butanol under acid catalysis.

Bromomethylation : The cyclopentane ring is functionalized via radical bromination or using brominating agents (e.g., NBS) in the presence of a radical initiator like AIBN.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is used to isolate the product.

Key challenges include controlling regioselectivity and minimizing diastereomer formation during bromination .

Advanced: How can stereochemical control be achieved during the bromomethylation step?

Answer:

Stereochemical outcomes depend on the reaction mechanism and substrate conformation:

- Radical bromination : Favors equatorial addition due to steric hindrance in the bicyclic transition state.

- Electrophilic bromination : Polar solvents and Lewis acids (e.g., FeBr₃) can direct bromine to axial positions via carbocation intermediates.

- Chiral auxiliaries : Temporarily introducing chiral ligands or protecting groups (e.g., tert-butyl carbamates) can enforce specific spatial arrangements .

Computational studies (DFT) are recommended to model transition states and predict selectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br) and tert-butyl moiety (δ ~1.2–1.4 ppm).

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₉BrO₂, expected [M+H]⁺ = 277.06).

- X-ray crystallography : Resolves stereochemistry and crystal packing (SHELX software is standard for refinement ).

- IR spectroscopy : Confirms ester carbonyl (C=O stretch ~1720 cm⁻¹) .

Advanced: How do steric and electronic effects influence its reactivity in SN2 reactions?

Answer:

- Steric effects : The tert-butyl group creates a bulky environment, slowing SN2 kinetics at the adjacent carbamate nitrogen.

- Electronic effects : The electron-withdrawing bromine enhances electrophilicity at the methyl carbon, favoring nucleophilic substitution.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution.

Controlled experiments with varying nucleophiles (e.g., azide vs. thiol) and kinetic isotope effects can dissect these contributions .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

- Stability studies : Accelerated degradation tests (40°C/75% RH) identify decomposition pathways (e.g., hydrolysis of the ester or bromomethyl group).

- Storage conditions : Anhydrous environments (desiccants) and inert atmospheres (N₂) prevent moisture/oxygen-induced degradation.

- Light sensitivity : Amber glassware or opaque containers reduce photolytic cleavage of the C-Br bond .

Basic: What are the recommended safety protocols for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).

- Spill management : Absorb with inert material (vermiculite) and dispose as halogenated waste.

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling predict its reactivity in complex reaction systems?

Answer:

- Molecular dynamics (MD) : Simulates solvent interactions and conformational flexibility.

- Density Functional Theory (DFT) : Calculates activation energies for bromine displacement or ester hydrolysis.

- QSPR models : Relate physicochemical descriptors (logP, polar surface area) to reaction rates .

Basic: What synthetic intermediates are derived from this compound?

Answer:

- Pharmaceutical precursors : Used in synthesizing kinase inhibitors (e.g., tert-butyl carbamate-protected amines ).

- Chiral building blocks : Stereospecific derivatives for asymmetric catalysis (e.g., fluoropyrrolidines ).

Advanced: How to resolve contradictions in reported reaction yields?

Answer:

- Reproducibility checks : Verify reagent purity, anhydrous conditions, and reaction monitoring (TLC/GC-MS).

- Byproduct analysis : Identify side products (e.g., diastereomers) via HPLC or chiral GC.

- Kinetic profiling : Compare temperature/time gradients to optimize conditions .

Basic: What waste disposal protocols apply to this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.